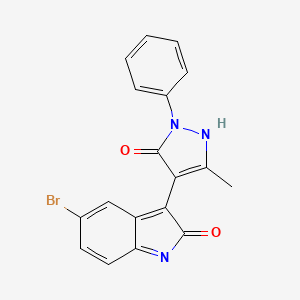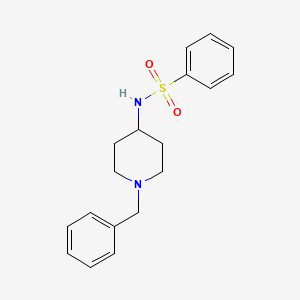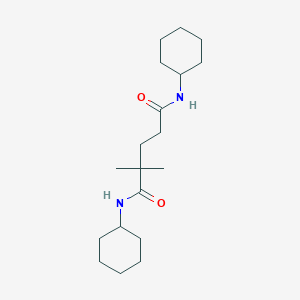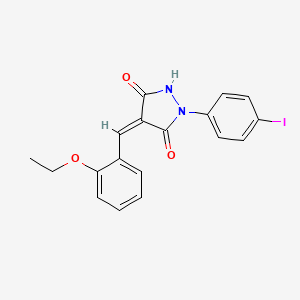![molecular formula C14H7ClN2O5S B3484627 5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3484627.png)
5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione
Overview
Description
5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione, commonly known as CNF or CNF-2, is a chemical compound with potential applications in various fields of research. It is a yellow crystalline powder with a molecular weight of 357.78 g/mol. CNF is a thiazolidinedione derivative, which has been synthesized by various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of CNF is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. CNF has also been found to inhibit the activity of RNA polymerase, which is involved in transcription. These inhibitory effects may contribute to the antitumor and antiviral properties of CNF.
Biochemical and Physiological Effects:
CNF has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. CNF has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. This may contribute to its antitumor activity. In addition, CNF has been found to modulate the immune response and inhibit the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
CNF has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity and is relatively easy to handle. However, CNF has some limitations, including its poor solubility in water and some organic solvents. This may limit its use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on CNF. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use as an antiviral and antibacterial agent. The development of new synthetic methods for CNF may also be of interest, as well as the optimization of existing methods for higher yields. Overall, CNF has shown promising results in scientific research and has the potential for various applications in the future.
Scientific Research Applications
CNF has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antitumor, antiviral, and antimicrobial properties. In cancer research, CNF has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have antiviral activity against herpes simplex virus and respiratory syncytial virus. In addition, CNF has been studied for its antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
(5E)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O5S/c15-9-3-1-7(5-10(9)17(20)21)11-4-2-8(22-11)6-12-13(18)16-14(19)23-12/h1-6H,(H,16,18,19)/b12-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBITCARMYVFAD-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3484547.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-bromophenyl)acryloyl]piperazine](/img/structure/B3484554.png)
![3,7-dibenzoyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3484562.png)
![isopropyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3484570.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3484581.png)
![4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3484584.png)





![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)pyridin-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3484652.png)
![2-amino-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3,5-pyridinedicarbonitrile](/img/structure/B3484656.png)